(1-METHYL-3-{[4-(2-THIENYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE
Overview
Description
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] is a complex organic compound that features a pyrazole core with piperazine and thienylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of piperazine and thienylmethyl groups. Common synthetic methods include:
Condensation Reactions: Using substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
Dehydrogenative Coupling: Utilizing catalysts such as Ru3(CO)12 and NHC-diphosphine ligands to couple 1,3-diols with arylhydrazines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Often involve halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action for 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: A pyrazole derivative with tert-butyl groups.
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.
1H-Pyrazole, 5-methoxy-1,3-dimethyl-: Features methoxy and dimethyl substituents.
Uniqueness
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-thienylmethyl)piperazine] is unique due to its specific combination of pyrazole, piperazine, and thienylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-methyl-5-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]pyrazol-3-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2S2/c1-26-22(24(32)30-12-8-28(9-13-30)18-20-5-3-15-34-20)16-21(25-26)23(31)29-10-6-27(7-11-29)17-19-4-2-14-33-19/h2-5,14-16H,6-13,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJUGVXHCWNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CC=CS3)C(=O)N4CCN(CC4)CC5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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